3,3,4,4,5,5-Hexafluorooxolan-2-one

Description

Chemical Identity:

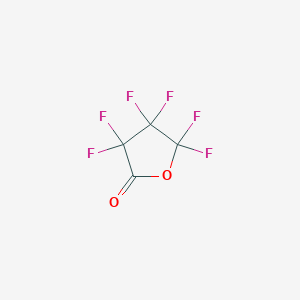

3,3,4,4,5,5-Hexafluorooxolan-2-one (CAS 702-35-2) is a fluorinated cyclic carbonate with the molecular formula C₄F₆O₃. Its structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted with six fluorine atoms at the 3, 4, and 5 positions and a carbonyl group at position 2 (oxolan-2-one backbone) .

Its synthesis involves reactions between hexafluoropropylene and octafluorocyclopentene under specific solvent conditions (e.g., N,N-dimethylformamide) and temperatures (60–100°C) .

Properties

CAS No. |

702-35-2 |

|---|---|

Molecular Formula |

C4F6O2 |

Molecular Weight |

194.03 g/mol |

IUPAC Name |

3,3,4,4,5,5-hexafluorooxolan-2-one |

InChI |

InChI=1S/C4F6O2/c5-2(6)1(11)12-4(9,10)3(2,7)8 |

InChI Key |

JVRUYYNHMKFOIU-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)C(C(C(O1)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key fluorinated compounds with structural or functional similarities to 3,3,4,4,5,5-Hexafluorooxolan-2-one:

Key Observations :

- Fluorine Content : The hexafluorooxolan-2-one (6 F atoms) exhibits intermediate fluorination compared to octafluorooxolane (8 F atoms) . Higher fluorine content generally enhances chemical resistance but may reduce solubility in polar solvents.

- Functional Groups: Unlike non-fluorinated cyclic carbonates (e.g., 4,5-diphenyl-1,3-dioxolan-2-one) , the hexafluoro derivative’s fluorination confers unique dielectric properties and thermal stability, making it preferable for electronics and refrigeration .

- Synthesis Challenges : Attempts to synthesize analogs like 3,3,4,4,5,5-hexafluoropimelonitrile failed due to poor reactivity of fluorinated intermediates, underscoring the complexity of fluorocarbon chemistry .

Physicochemical and Application-Based Comparisons

Thermal Stability: this compound outperforms non-fluorinated cyclic carbonates (e.g., 27797-53-1) in high-temperature applications due to strong C–F bonds, which resist degradation up to 200°C . However, it is less volatile than octafluorooxolane (773-14-8), which has a lower boiling point owing to its ether functional group .

Environmental Impact :

Hexafluorooxolan-2-one is designed for low GWP, contrasting with legacy perfluorinated sulfonic acids (e.g., CAS 70225-16-0) that persist in the environment . Its degradation products are less bioaccumulative than those of long-chain perfluoroalkyl compounds .

Reactivity : The cyclic carbonate group in 702-35-2 enables ring-opening polymerization, a feature absent in fluorinated ethers (e.g., 773-14-8) or ketones (e.g., 649-65-0). This property is exploited in synthesizing fluorinated polymers for coatings and membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.